molecular formula C20H28N4 B5648840 2-Tert-butyl-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole

2-Tert-butyl-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole

Cat. No.: B5648840
M. Wt: 324.5 g/mol
InChI Key: BMZGVLHQPJTYPW-UHFFFAOYSA-N
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Description

2-Tert-butyl-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole is a complex organic compound that belongs to the class of imidazo[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a tert-butyl group, a piperidine ring, and an imidazo[1,2-a]benzimidazole core, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with tert-butyl isocyanide and 2-chloroethylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

2-Tert-butyl-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole is unique due to its specific structural features, such as the presence of both a piperidine ring and an imidazo[1,2-a]benzimidazole core. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-tert-butyl-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4/c1-20(2,3)18-15-24-17-10-6-5-9-16(17)21-19(24)23(18)14-13-22-11-7-4-8-12-22/h5-6,9-10,15H,4,7-8,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZGVLHQPJTYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C3=CC=CC=C3N=C2N1CCN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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